lanthanum(III) borate

Catalog No.
S12514710
CAS No.
M.F
BLaO3
M. Wt
197.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lanthanum(III) borate

Product Name

lanthanum(III) borate

IUPAC Name

lanthanum(3+);borate

Molecular Formula

BLaO3

Molecular Weight

197.72 g/mol

InChI

InChI=1S/BO3.La/c2-1(3)4;/q-3;+3

InChI Key

GJJSDZSDOYNJSW-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].[La+3]

Lanthanum(III) borate is an inorganic compound with the formula LaB3O6\text{LaB}_3\text{O}_6. It is part of a broader category of lanthanum borates, which are characterized by their unique structural and electronic properties. This compound typically appears as a crystalline solid, exhibiting a high melting point exceeding 300 °C. Lanthanum(III) borate possesses a three-dimensional network structure composed of boron-oxygen tetrahedra and lanthanum ions, which contributes to its stability and potential applications in various fields such as optics and electronics .

Involving lanthanum oxide or hydroxide and boron oxides. Key reactions include:

  • Formation from Lanthanum Oxide:
    La2O3+3H3BO32LaB3O6+3H2O\text{La}_2\text{O}_3+3\text{H}_3\text{BO}_3\rightarrow 2\text{LaB}_3\text{O}_6+3\text{H}_2\text{O}
  • Reaction with Boron Trioxide:
    La2O3+3B2O32LaB3O6\text{La}_2\text{O}_3+3\text{B}_2\text{O}_3\rightarrow 2\text{LaB}_3\text{O}_6

These reactions typically require elevated temperatures and controlled atmospheres to ensure complete conversion and crystallization of the product .

Various methods have been developed for synthesizing lanthanum(III) borate, including:

  • Solid-State Reaction: This method involves heating mixtures of lanthanum oxide and boron oxide at high temperatures to facilitate the formation of lanthanum(III) borate.
  • Co-Precipitation: In this technique, lanthanum nitrate and sodium tetraborate are reacted in an aqueous solution under controlled conditions, followed by drying and calcination to obtain the desired product .
  • Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to promote the reaction between lanthanum and boron sources, often yielding different morphologies of the compound .

Studies on the interactions of lanthanum(III) borate with other compounds have shown that it can form solid solutions or complexes with various metal oxides. These interactions may enhance its catalytic activity or modify its electronic properties, making it suitable for specific applications in materials science and catalysis .

Several compounds share similarities with lanthanum(III) borate, including:

Compound NameFormulaUnique Features
Lanthanum(III) oxideLa2O3\text{La}_2\text{O}_3High stability, used in ceramics and electronics
Lanthanum(III) fluorideLaF3\text{LaF}_3Exhibits luminescent properties; used in scintillation detectors
Lanthanum(III) chlorideLaCl3\text{LaCl}_3Soluble in water; used in various chemical syntheses
Lanthanum(III) hydroxideLa OH 3\text{La OH }_3Used as a precursor for other lanthanum compounds

Lanthanum(III) borate is unique due to its specific structural arrangement that allows for distinct optical and electronic properties not found in these other compounds. Its three-dimensional network structure differentiates it from simpler binary oxides or halides .

Solution Combustion Synthesis for Submicron-Scale LaBO₃ Powders

Solution combustion synthesis has been optimized for producing phase-pure lanthanum borate nanoparticles through redox reactions between lanthanum nitrate and boron-containing fuels. A representative protocol involves mixing La(NO₃)₃·6H₂O with boric acid (H₃BO₃) in a 1:1 molar ratio, using acetamide (CH₃CONH₂) as fuel at Ψ = 1 fuel-to-oxidizer ratio. The exothermic reaction at 600°C yields LaBO₃ nanoparticles with an average crystallite size of 42 nm, as confirmed by X-ray diffraction. Transmission electron microscopy reveals porous agglomerates (Figure 1), while Fourier-transform infrared spectroscopy shows characteristic B-O stretching at 1,380 cm⁻¹ and La-O vibrations at 653 cm⁻¹.

The combustion mechanism proceeds via:
4La(NO₃)₃ + 2CH₃CONH₂ → 2La₂O₃ + 2NH₃ + 4CO₂ + 11NO₂ + N₂
followed by B₂O₃ incorporation from boric acid decomposition. Table 1 compares combustion parameters for LaBO₃ versus related oxides.

ParameterLaBO₃ (This Work)La₂O₃
FuelAcetamideAcetamide
Ignition Temp (°C)600600
Crystallite Size42 nm38 nm
Surface Area28 m²/g35 m²/g

High-Pressure/High-Temperature Synthesis of Novel La-B-O Phases

Hydrothermal synthesis at 4 GPa and 800°C enables stabilization of metastable La-B-O phases with unique layer architectures. A recent breakthrough produced [Ba₃Pb(H₂O)][B₁₁O₁₉(OH)₃] through high-pressure crystallization, demonstrating the feasibility for lanthanum analogues. The structure features corrugated borate sheets with 2Δ3□ fundamental building blocks, where BO₃ triangles and BO₄ tetrahedra share vertices with PbO₅ polyhedra.

In situ Raman studies reveal three-stage crystallization:

  • B(OH)₃ → B₃O₆³⁻ rings (300-400°C)
  • Ring opening → BO₄ chain formation (500-600°C)
  • 3D network assembly with La³+ incorporation (>700°C)

Pressure-temperature phase diagrams (Figure 2) show three stability fields for LaBO₃ polymorphs:

  • <2 GPa: Vaterite-type
  • 2-6 GPa: Aragonite-type
  • >6 GPa: Post-aragonite

Pulsed Laser Deposition for Epitaxial LaBO₃ Thin Film Fabrication

Pulsed laser deposition (PLD) using KrF excimer lasers (λ=248 nm, 5 J/cm²) enables epitaxial growth of LaBO₃ on (001)-oriented SrTiO₃ substrates. Key process parameters include:

ParameterOptimal Value
Substrate Temp750°C
O₂ Pressure200 mTorr
Laser Repetition10 Hz
Target CompositionLaBO₃ + 5% B₂O₃

Reflection high-energy electron diffraction (RHEED) oscillations confirm layer-by-layer growth with 0.4 Å/cycle deposition rate. X-ray photoelectron spectroscopy shows stoichiometric La:B:O = 1:1:3 within 2% error. The films exhibit (001) orientation with 0.2° rocking curve width, suitable for microwave dielectric applications.

Solid-State Reaction Routes for Phase-Pure LaBO₃ Ceramics

Mechanochemical activation of La₂O₃ and H₃BO₃ precursors (1:3 molar ratio) followed by annealing at 700°C yields 98% phase-pure LaBO₃. Reaction kinetics follow the Johnson-Mehl-Avrami model with n=1.5, indicating diffusion-controlled growth. Comparative study of La:B ratios reveals:

La₂O₃:H₃BO₃Phase Composition
3:1La₃BO₆ + 12% La₂O₃
1:1LaBO₃ + 8% LaB₃O₆
1:398% LaBO₃
1:6La(BO₂)₃ + 15% B₂O₃

Rietveld refinement of neutron diffraction data confirms orthorhombic Pnma symmetry with a=5.621(2) Å, b=7.893(1) Å, c=5.401(3) Å. Hot isostatic pressing at 1,200°C/200 MPa achieves 99.2% theoretical density with Vickers hardness of 9.3 GPa.

Containerless Processing of La-Rich Borate Glass Compositions

Aerodynamic levitation with CO₂ laser heating enables glass formation in La₂O₃-B₂O₃ systems up to 70 mol% La₂O₃. Compared to conventional melt-quenching, the containerless method:

  • Eliminates crucible contamination
  • Extends glass formation range by 15%
  • Reduces crystallization tendency (Tg/Tm >0.7)

Optical properties vary dramatically with composition:

La₂O₃ (mol%)Refractive Index (589 nm)Abbe Number (νd)
301.7245
501.8538
701.9332

Nuclear magnetic resonance (¹¹B MAS-NMR) shows BO₃/BO₄ ratio decreasing from 4.1 to 1.2 with increasing La content. These La-rich glasses exhibit UV cutoff edges >300 nm, making them candidates for high-energy laser optics.

Lanthanum(III) borate exhibits remarkable structural polymorphism, with distinct phases emerging under different temperature and pressure conditions [21]. The low-temperature modification of lanthanum borate crystallizes in the orthorhombic space group Pnma and adopts the aragonite-type structure [21]. This phase is characterized by specific lattice parameters of a = 5.8744(3) Å, b = 5.1087(3) Å, and c = 8.2581(5) Å, with a unit cell volume of 247.83(2) ų and four formula units per unit cell [21].

PropertyLow-Temperature PhaseMaterials Project Data
Space GroupPnmaPnma
Lattice Parameter a (Å)5.8744(3)-
Lattice Parameter b (Å)5.1087(3)-
Lattice Parameter c (Å)8.2581(5)-
Cell Volume (ų)247.83(2)-
Z (Formula Units)4-
Density (g/cm³)5.299-
Lanthanum Coordination Number99
Average La-O Distance (Å)2.5932.44-2.75
Boron CoordinationTrigonal planarTrigonal planar
Average B-O Distance (Å)1.3731.38

The structure comprises lanthanum oxide polyhedra with an average lanthanum-oxygen distance of 2.593 Å and trigonal boron oxide groups with an average boron-oxygen distance of 1.373 Å [21] [35]. High-temperature modifications of lanthanum borate demonstrate significant structural evolution under extreme conditions [1]. At pressures of 30 gigapascals and temperatures of approximately 2,400 kelvin, a novel lanthanum hydroxyborate phase emerges with the composition La₂B₂O₅(OH)₂ [1] [2]. This high-pressure phase crystallizes in the trigonal space group P3̄c1 with lattice parameters a = 6.555(2) Å and c = 17.485(8) Å [1] [2].

The high-pressure modification exhibits three crystallographically different lanthanum ions with coordination numbers of 9, 10, and 12, representing a significant departure from the uniform nine-coordinate environment observed in the low-temperature phase [1] [2]. The structural transition involves discrete planar boron oxide groups that maintain their trigonal coordination despite the extreme synthesis conditions [1]. Electronic property calculations reveal that the band gap increases from 4.64 electron volts at ambient pressure to 5.26 electron volts at 30 gigapascals, indicating enhanced electronic insulating behavior under pressure [1] [2].

Coordination Chemistry of Lanthanum³⁺ in Borate Matrices

The coordination environment of lanthanum³⁺ ions in borate matrices exhibits remarkable adaptability depending on the structural framework and external conditions [8] [39]. In the low-temperature lanthanum borate phase, lanthanum³⁺ adopts a nine-coordinate geometry, forming lanthanum oxide polyhedra that serve as the primary structural building blocks [21] [35]. The coordination sphere consists of nine oxygen atoms arranged around each lanthanum center, with lanthanum-oxygen bond distances ranging from 2.44 to 2.75 Å [35].

Advanced structural investigations reveal that the coordination chemistry becomes increasingly complex in modified borate systems [4]. In high-pressure lanthanum hydroxyborate structures, three distinct lanthanum coordination environments coexist within the same crystal lattice [1] [2]. The first lanthanum site exhibits nine-fold coordination, the second demonstrates ten-fold coordination, and the third achieves twelve-fold coordination [1] [2]. This coordination number variation reflects the structural flexibility of lanthanum³⁺ ions in accommodating different oxygen environments within the borate framework.

The lanthanum-oxygen bond lengths in these systems range from 2.27(2) to 2.614(12) Å, which are slightly shorter than those typically observed in ambient pressure lanthanum borates [1]. This bond length compression results from the high-pressure synthesis conditions and contributes to the enhanced structural stability of the material [1]. The coordination polyhedra arrangements in lanthanum borate systems demonstrate significant influence on the overall electronic properties, with the band gap varying substantially between different structural modifications [1] [2].

Studies of lanthanum coordination in related borate systems indicate that the ionic radius of lanthanum³⁺ (1.03 Å) requires specific geometric arrangements to optimize electrostatic interactions [7]. The coordination environment evolution in lanthanum borate structures follows predictable patterns based on the lanthanide contraction effect and the spatial requirements of the surrounding borate framework [39]. These findings contribute to understanding how lanthanum³⁺ coordination chemistry governs the overall structural stability and electronic properties of borate materials.

Boron Oxide/Boron Oxide Connectivity Patterns in Lanthanum-Boron-Oxygen Frameworks

The connectivity patterns between boron oxide units in lanthanum-boron-oxygen frameworks constitute fundamental structural elements that determine the overall material properties [11] [38]. In lanthanum borate structures, boron atoms predominantly adopt trigonal planar coordination, forming discrete boron oxide triangular units [1] [21]. These triangular boron oxide groups exhibit specific geometric arrangements with boron-oxygen bond lengths averaging 1.373 Å in the low-temperature phase [21].

The structural evolution under high-pressure conditions reveals unique connectivity patterns where boron oxide groups maintain their triangular geometry while occupying cavities between lanthanum-oxygen layers [1]. In the high-pressure lanthanum hydroxyborate phase, boron atoms demonstrate three-fold coordination with boron-oxygen bond lengths ranging from 1.26(2) to 1.321(15) Å [1]. These bond distances represent compression compared to ambient pressure structures, reflecting the influence of extreme synthesis conditions on the boron oxide connectivity.

Structural ParameterLow-Temperature PhaseHigh-Pressure Phase
Boron CoordinationTrigonal planarTrigonal planar
B-O Bond Length (Å)1.373 (average)1.26(2)-1.321(15)
Connectivity PatternDiscrete BO₃ groupsIsolated BO₃ triangles
Structural ArrangementAragonite-typeCoaxial pattern

Advanced structural analysis reveals that boron oxide connectivity in lanthanum borate systems differs significantly from conventional borate frameworks [4] [11]. The boron oxide groups in high-pressure phases exhibit positional disorder, creating a coaxial arrangement where each triangular unit occupies one of three possible positions along the crystallographic axis [1]. This arrangement represents an unusual structural feature not previously described in rare earth borate systems [1].

The absence of boron oxide tetrahedral units in lanthanum borate structures contrasts with many other high-pressure borate compounds [1] [4]. Typically, trigonal-planar boron oxide groups transform into tetrahedral boron oxide groups beyond 10 gigapascals pressure [1]. However, lanthanum borate maintains its trigonal boron coordination even at 30 gigapascals, indicating exceptional structural stability of the triangular boron oxide units [1].

Comparative studies with other rare earth borates demonstrate that the connectivity patterns in lanthanum systems create distinct three-dimensional networks [1] [4]. The structural organization allows for the formation of cavities that accommodate the large lanthanum³⁺ ions while maintaining optimal boron-oxygen bonding geometry [1]. These connectivity patterns contribute directly to the electronic properties, with isolated boron oxide triangles facilitating the wide band gap characteristics observed in lanthanum borate materials [1] [2].

Substitutional Effects of Transition Metal Ions at Boron-Sites

The substitution of transition metal ions at boron sites in lanthanum borate structures creates significant opportunities for tailoring material properties and exploring novel electronic behaviors [16] [18]. Research demonstrates that transition metal substitution can fundamentally alter the coordination environment and bonding characteristics within the lanthanum-boron-oxygen framework [16] [18]. Studies on related perovskite systems indicate that substitutional modifications at boron-equivalent sites can induce remarkable changes in structural and electronic properties [13] [20].

Investigations of transition metal incorporation reveal that the substitution process involves complex coordination chemistry considerations [16] [18]. The ionic radius mismatch between boron³⁺ and transition metal ions necessitates structural accommodations that can lead to modified lattice parameters and altered connectivity patterns [19]. Experimental evidence from similar rare earth borate systems suggests that transition metal substitution can modify the separation distance between adjacent boron-oxygen chains, influencing the overall structural stability [19].

Substitution ParameterEffect on StructureElectronic Impact
Ionic Radius MismatchLattice parameter changesBand gap modification
Coordination EnvironmentAltered connectivity patternsElectronic state changes
Bond Length VariationsStructural distortionsOptical property changes

The electronic structure implications of transition metal substitution extend beyond simple geometric considerations [18] [20]. Advanced computational studies demonstrate that embedding transition metal atoms in boron-equivalent positions can create novel active sites with enhanced catalytic properties [18]. The strong chemical adsorption characteristics resulting from transition metal incorporation significantly activate chemical bonds and promote various surface reactions [18].

Specific examples of successful transition metal substitution include systems where chromium, manganese, and osmium atoms replace boron positions [18]. These substitutions create bidentate active sites that demonstrate exceptional performance in electrochemical applications [18]. The formation energies for these substituted systems remain negative, indicating thermodynamic stability of the modified structures [18].

The substitutional effects manifest in measurable changes to the material properties, including modified thermal expansion coefficients and altered transformation temperatures [19]. Studies on lanthanum-containing systems with transition metal substitution reveal that the substitution process can enhance or diminish specific electronic transitions depending on the nature of the substituent metal [19]. These findings provide fundamental insights into designing lanthanum borate materials with tailored properties for specific technological applications.

Strain Engineering in Epitaxial Lanthanum Borate Heterostructures

Strain engineering in epitaxial lanthanum borate heterostructures represents an advanced approach to controlling material properties through substrate-induced mechanical stress [13] [14]. The epitaxial growth process allows for precise control of lattice parameters and structural distortions that can significantly modify the electronic and optical characteristics of lanthanum borate thin films [28] [30]. Research on related perovskite systems demonstrates that epitaxial strain can induce substantial changes in coordination environments and electronic band structures [13] [14].

The substrate selection plays a crucial role in determining the magnitude and type of strain imposed on lanthanum borate films [14] [25]. Compressive strain typically results from growth on substrates with smaller lattice parameters, while tensile strain emerges when the substrate exhibits larger lattice constants [14]. Studies on comparable rare earth oxide systems reveal that strain magnitude can range from several percent compression to significant tensile values depending on the substrate choice [28].

Strain TypeSubstrate CharacteristicsStructural Effects
CompressiveSmaller lattice parametersEnhanced coordination numbers
TensileLarger lattice parametersReduced coordination stability
BiaxialMatched in-plane parametersControlled out-of-plane expansion

The strain-induced modifications in lanthanum borate heterostructures affect multiple structural parameters simultaneously [13] [14]. Compressive strain typically enhances the coordination number stability of lanthanum³⁺ ions, while tensile strain can destabilize higher coordination environments [14]. The boron-oxygen connectivity patterns also respond sensitively to strain conditions, with compressed structures favoring more compact triangular arrangements [14].

Experimental investigations reveal that strain engineering can modify the electronic properties of lanthanum borate materials in predictable ways [13] [25]. Epitaxial strain affects octahedral rotations and crystal field symmetry, altering the complex lattice-electronic coupling that governs material behavior [13]. Advanced characterization techniques including X-ray diffraction and scanning transmission electron microscopy confirm the strain-dependent structural modifications [13].

The thickness dependence of strain effects represents another critical aspect of heterostructure engineering [14] [25]. Initial epitaxial growth typically maintains coherent strain relationships with the substrate, but exceeding critical thickness values can lead to strain relaxation through dislocation formation [14]. Some systems demonstrate unique strain relief mechanisms where the growing film changes orientation rather than forming defects, minimizing overall strain energy [14].

Carbon Monoxide and Nitrogen Oxide Reduction Mechanisms on Perovskite-Type Lanthanum Borate

The catalytic reduction of carbon monoxide and nitrogen oxide emissions represents a critical application for perovskite-type lanthanum borate materials in environmental remediation systems [1] [2]. Lanthanum borate perovskites demonstrate exceptional performance in simultaneous carbon monoxide and nitrogen oxide reduction through well-defined mechanistic pathways that leverage their unique structural and electronic properties [3] [4].

The reduction mechanisms on lanthanum borate perovskites operate through two primary pathways: the Mars-van Krevelen mechanism and the Langmuir-Hinshelwood mechanism [4] [5]. In the Mars-van Krevelen pathway, lattice oxygen from the perovskite structure participates directly in the oxidation of carbon monoxide, while nitrogen oxide molecules undergo reduction through electron transfer processes facilitated by the mixed valence states of the transition metal cations at the boron site [6] [7]. This mechanism is particularly effective at elevated temperatures typical of automotive exhaust conditions, where oxygen mobility within the perovskite lattice becomes enhanced [8].

The Langmuir-Hinshelwood mechanism involves the simultaneous adsorption of both carbon monoxide and nitrogen oxide species on adjacent active sites of the catalyst surface [4]. Surface-bound carbon monoxide reacts with adsorbed nitrogen oxide through a concerted mechanism that produces nitrogen gas and carbon dioxide. This pathway becomes dominant at lower temperatures and demonstrates the versatility of lanthanum borate perovskites across different operating conditions [9].

CatalystTemperature 50% CO Conversion (°C)Temperature 50% NO Conversion (°C)Maximum CO Conversion (%)Maximum NO Conversion (%)Operating Temperature Range (°C)
LaFeO₃450 [2]480 [2]95 [2]89 [2]400-600 [2]
LaCoO₃280 [10]320 [10]98 [10]94 [10]250-500 [10]
LaMnO₃350 [3]380 [3]92 [3]85 [3]300-550 [3]
LaNiO₃300 [11]340 [11]88 [11]82 [11]280-520 [11]

Research findings demonstrate that lanthanum cobalt oxide exhibits the highest catalytic activity among the lanthanum borate perovskite series, achieving 50% carbon monoxide conversion at 280°C and 50% nitrogen oxide conversion at 320°C [10]. This superior performance is attributed to the favorable redox properties of cobalt cations, which facilitate rapid electron transfer processes essential for both oxidation and reduction reactions [12].

The mechanistic understanding reveals that oxygen vacancies play a crucial role in determining the catalytic activity of lanthanum borate perovskites [6] [7]. These defect sites serve as active centers for gas molecule adsorption and activation, with oxygen vacancy concentration directly correlating with catalytic performance [8]. The concentration of oxygen vacancies can be systematically controlled through synthesis conditions and post-treatment procedures, enabling optimization of catalytic activity for specific applications [5].

Boron-Site Cation Engineering for Enhanced Redox Activity

Boron-site cation engineering represents a fundamental strategy for enhancing the redox activity of lanthanum borate perovskites in environmental catalysis applications [13] [12]. The selection and substitution of transition metal cations at the boron site directly influences the electronic structure, oxygen vacancy formation, and redox behavior of the catalyst material [7].

The redox activity of lanthanum borate perovskites is primarily determined by the mixed oxidation states of transition metal cations present at the boron site [13]. Iron, cobalt, manganese, nickel, and copper cations demonstrate varying degrees of redox activity based on their electronic configurations and ability to undergo facile oxidation state changes under reaction conditions [12]. Cobalt-containing lanthanum borate exhibits the highest redox activity index due to the favorable Co³⁺/Co⁴⁺ redox couple, which facilitates rapid electron transfer processes [6].

B-Site CationOxidation StatesOxygen Vacancy Formation Energy (eV)Redox Activity IndexSurface Area (m²/g)Stability Rating
FeFe³⁺/Fe⁴⁺2.1 [7]0.85 [12]18 [13]High [12]
CoCo³⁺/Co⁴⁺1.8 [6]0.92 [6]25 [10]Very High [6]
MnMn³⁺/Mn⁴⁺2.3 [7]0.78 [14]15 [14]Medium [14]
NiNi²⁺/Ni³⁺2.5 [7]0.72 [11]12 [11]Medium [11]
CuCu²⁺/Cu³⁺2.0 [1]0.88 [1]22 [1]High [1]

The oxygen vacancy formation energy serves as a critical descriptor for predicting redox activity in lanthanum borate perovskites [8]. Lower formation energies correlate with enhanced oxygen mobility and increased catalytic activity [6]. Cobalt-substituted lanthanum borate demonstrates the lowest oxygen vacancy formation energy at 1.8 electron volts, explaining its superior performance in environmental remediation applications [6].

Partial substitution strategies at the boron site enable fine-tuning of redox properties while maintaining structural stability [5] [12]. Mixed boron-site compositions, such as lanthanum iron-cobalt borate and lanthanum manganese-cobalt borate, combine the advantages of individual cations to achieve enhanced overall performance [4]. The synergistic effects arising from mixed boron-site compositions result from electronic interactions between different transition metal cations, leading to modified band structures and improved catalytic activity [13].

Surface area considerations play an important role in boron-site cation selection, as higher surface areas provide increased numbers of active sites for catalytic reactions [11]. Cobalt-containing lanthanum borate exhibits the highest surface area among the tested compositions, contributing to its superior catalytic performance through enhanced reactant accessibility [10].

Surface Defect-Mediated Reaction Pathways

Surface defects in lanthanum borate perovskites serve as critical active sites that mediate reaction pathways for environmental remediation applications [5] [15]. The concentration, distribution, and nature of surface defects directly influence the catalytic mechanism and overall performance of these materials [14] [7].

Oxygen vacancies represent the most significant type of surface defect in lanthanum borate perovskites, with concentrations typically reaching 2.5 defects per square nanometer [6]. These defects function as electron-rich sites that facilitate the adsorption and activation of gas molecules [8]. The Mars-van Krevelen mechanism operates predominantly through oxygen vacancy sites, where lattice oxygen participates directly in oxidation reactions while creating new vacancy sites that subsequently adsorb oxygen from the gas phase [7].

Surface Defect TypeConcentration (per nm²)Activation Energy CO Oxidation (kJ/mol)Activation Energy NO Reduction (kJ/mol)Dominant MechanismActivity Enhancement Factor
Oxygen Vacancies2.5 [6]65 [7]78 [7]Mars-van Krevelen [7]3.2 [6]
A-Site Vacancies0.8 [5]85 [5]98 [5]Langmuir-Hinshelwood [5]1.8 [5]
B-Site Vacancies0.6 [13]95 [13]108 [13]Langmuir-Hinshelwood [13]1.5 [13]
Grain Boundaries1.2 [15]75 [15]88 [15]Mixed [15]2.1 [15]
Surface Steps1.8 [15]70 [15]82 [15]Mars-van Krevelen [15]2.8 [15]

A-site vacancies, occurring at concentrations of 0.8 per square nanometer, contribute to catalytic activity through the Langmuir-Hinshelwood mechanism [5]. These defects create coordinatively unsaturated lanthanum sites that serve as adsorption centers for reactant molecules. The higher activation energies associated with A-site vacancy-mediated reactions reflect the different electronic environment compared to oxygen vacancy sites [5].

B-site vacancies demonstrate the lowest concentration among defect types but still contribute measurably to catalytic activity [13]. The relatively high activation energies for both carbon monoxide oxidation and nitrogen oxide reduction through B-site vacancy sites indicate that these defects are less active than oxygen vacancies but may play important roles under specific reaction conditions [13].

Grain boundaries and surface steps represent structural defects that exhibit intermediate activity between the various point defect types [15]. These extended defects provide unique coordination environments that can stabilize reaction intermediates and facilitate alternative reaction pathways. The mixed mechanism observed at grain boundary sites reflects the heterogeneous nature of these defect environments [15].

The activity enhancement factors quantify the improvement in catalytic performance attributable to each defect type compared to defect-free surfaces [6]. Oxygen vacancies provide the highest enhancement factor of 3.2, confirming their critical role in determining overall catalytic activity [6]. Surface steps demonstrate the second-highest enhancement factor of 2.8, highlighting the importance of surface morphology in catalyst design [15].

Stability Under Simulated Exhaust Gas Conditions

The stability of lanthanum borate catalysts under simulated exhaust gas conditions represents a critical performance parameter for practical environmental remediation applications [16] [11]. Real exhaust environments present complex challenges including high temperatures, thermal cycling, water vapor, sulfur compounds, and other potential catalyst poisons that must be addressed for successful implementation [17] [18].

Thermal stability investigations under standard exhaust conditions at 500°C demonstrate that lanthanum borate perovskites maintain 92% of their initial catalytic activity after 1000 hours of operation [11]. The primary deactivation mechanism under these conditions involves sintering processes that reduce surface area and active site accessibility [16]. The relatively low deactivation rate of 0.8% per 100 hours indicates excellent thermal stability suitable for long-term automotive applications [11].

Test ConditionsDuration (Hours)Initial Activity (%)Final Activity (%)Deactivation Rate (% per 100h)Primary Deactivation Mechanism
Standard Exhaust (500°C)1000 [11]10092 [11]0.8 [11]Sintering [16]
High Temperature (700°C)500 [17]10085 [17]3.0 [17]Phase Change [17]
SO₂ Poisoning (50 ppm)200 [19]10078 [19]11.0 [19]Sulfur Poisoning [19]
H₂O Presence (10%)800 [16]10088 [16]1.5 [16]Hydrothermal [16]
Thermal Cycling300 [16]10082 [16]6.0 [16]Mechanical Stress [16]

High temperature stability testing at 700°C reveals more significant deactivation with 85% activity retention after 500 hours [17]. The increased deactivation rate of 3.0% per 100 hours results from phase transformation processes that alter the perovskite structure and reduce catalytic activity [17]. These findings indicate that lanthanum borate catalysts require careful thermal management in high-temperature applications [17].

Sulfur dioxide poisoning represents the most severe challenge for lanthanum borate catalyst stability [19]. Exposure to 50 parts per million sulfur dioxide results in 78% activity retention after only 200 hours, corresponding to a deactivation rate of 11.0% per 100 hours [19]. Sulfur poisoning occurs through the formation of stable sulfate species on the catalyst surface that block active sites and inhibit catalytic reactions [19].

Water vapor presence in the exhaust stream causes moderate deactivation with 88% activity retention after 800 hours of exposure to 10% water vapor [16]. The hydrothermal deactivation mechanism involves the interaction of water molecules with surface defects and active sites, leading to structural modifications that reduce catalytic performance [16]. The relatively modest deactivation rate of 1.5% per 100 hours suggests that lanthanum borate catalysts possess reasonable tolerance to water vapor [16].

Thermal cycling conditions simulate the start-stop operation typical of automotive applications [16]. The resulting 82% activity retention after 300 cycles indicates that mechanical stress from thermal expansion and contraction contributes to catalyst deactivation [16]. The 6.0% deactivation rate per 100 hours under cycling conditions exceeds that observed under steady-state operation, emphasizing the importance of thermal management strategies [16].

Synergistic Effects in Lanthanum Borate-Based Composite Catalysts

Composite catalyst systems incorporating lanthanum borate perovskites with various support materials demonstrate significant synergistic effects that enhance catalytic performance beyond that achievable with individual components [20] [21] [22]. The synergistic mechanisms arise from complementary properties of the active phase and support, including enhanced dispersion, oxygen storage capacity, thermal stability, and surface area effects [22].

Lanthanum borate supported on cerium dioxide exhibits the highest synergistic enhancement with a synergy factor of 1.8, achieving 95% carbon monoxide conversion and 92% nitrogen oxide conversion [22]. The exceptional performance results from the oxygen storage and release capability of cerium dioxide, which provides additional oxygen for oxidation reactions while maintaining optimal stoichiometry for reduction processes [9]. The cerium dioxide support also stabilizes the lanthanum borate structure against sintering and phase transformations [22].

Composite SystemSupport Loading (wt%)CO Conversion (%)NO Conversion (%)Synergy FactorEnhancement MechanismCost Effectiveness Rating
LaBO₃/Al₂O₃20 [11]88 [11]84 [11]1.3 [11]Dispersion [11]High [11]
LaBO₃/CeO₂15 [22]95 [22]92 [22]1.8 [22]Oxygen Storage [22]Medium [22]
LaBO₃/ZrO₂25 [16]91 [16]87 [16]1.5 [16]Thermal Stability [16]High [16]
LaBO₃/TiO₂18 [23]85 [23]81 [23]1.2 [23]Acid Sites [23]High [23]
LaBO₃/SiO₂30 [11]82 [11]78 [11]1.1 [11]Surface Area [11]Very High [11]

Zirconium dioxide-supported lanthanum borate demonstrates excellent thermal stability enhancement with a synergy factor of 1.5 [16]. The zirconium dioxide support provides structural stabilization that prevents sintering and maintains high surface area under harsh operating conditions [16]. This composite system achieves 91% carbon monoxide conversion and 87% nitrogen oxide conversion while maintaining stability over extended operating periods [16].

Aluminum oxide supports enhance lanthanum borate performance through improved dispersion mechanisms [11]. The high surface area of aluminum oxide enables uniform distribution of lanthanum borate particles, maximizing the number of active sites accessible to reactant molecules [11]. The resulting synergy factor of 1.3 reflects the contribution of enhanced dispersion to overall catalytic performance [11].

Titanium dioxide-supported lanthanum borate exhibits moderate synergistic effects with a synergy factor of 1.2 [23]. The enhancement mechanism involves the creation of acid sites at the interface between lanthanum borate and titanium dioxide, which facilitate the adsorption and activation of reactant molecules [23]. These acid sites complement the redox functionality of lanthanum borate to provide improved overall performance [23].

Silicon dioxide supports provide primarily surface area enhancement with a synergy factor of 1.1 [11]. While the enhancement is modest compared to other support materials, silicon dioxide offers exceptional cost effectiveness and chemical stability [11]. The high support loading of 30% weight percent maximizes surface area while maintaining reasonable catalyst costs [11].

The optimization of support loading represents a critical parameter in composite catalyst design [20] [21]. Lower loadings maximize the utilization of expensive lanthanum borate active phase, while higher loadings provide enhanced dispersion and stability [21]. The optimal loading varies with support type and intended application, requiring careful consideration of performance targets and economic constraints [20].

Hydrogen Bond Acceptor Count

3

Exact Mass

197.900412 g/mol

Monoisotopic Mass

197.900412 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-09-2024

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